molecular formula C15H26N2O3 B14801182 Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-

Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-

Cat. No.: B14801182
M. Wt: 282.38 g/mol
InChI Key: ZPEHORHNGMXFAT-QOZQQMKHSA-N
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Description

Spiro[7-azabicyclo[221]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)- is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique bicyclic framework, which includes both azabicyclo and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester typically involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its spirocyclic structure imparts stability and reactivity, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[7-azabicyclo[221]heptane-2,2’-morpholine]-7-carboxylic acid, 4’-methyl-, 1,1-dimethylethyl ester is unique due to its spirocyclic structure, which combines both azabicyclo and morpholine rings

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl (2S)-4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-5-6-12(17)15(9-11)10-16(4)7-8-19-15/h11-12H,5-10H2,1-4H3/t11?,12?,15-/m0/s1

InChI Key

ZPEHORHNGMXFAT-QOZQQMKHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@]3(C2)CN(CCO3)C

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3(C2)CN(CCO3)C

Origin of Product

United States

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